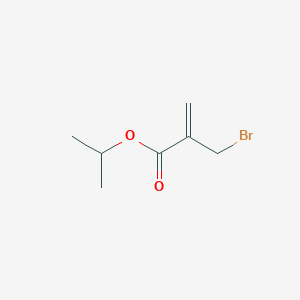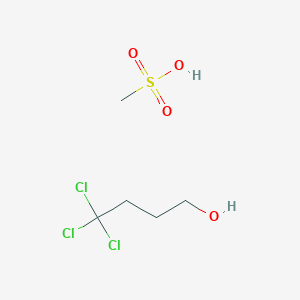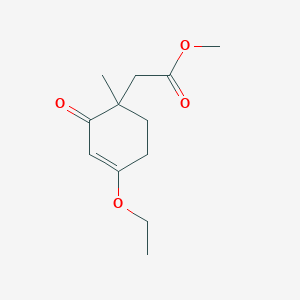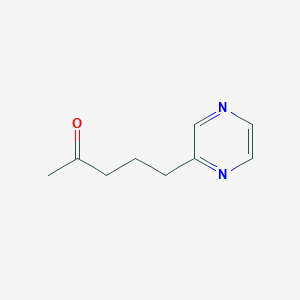![molecular formula C11H18O4 B12556835 2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- CAS No. 143391-08-6](/img/structure/B12556835.png)
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- is a chemical compound that belongs to the class of carboxylic acids. It is a relatively rare compound primarily used in research and development . This compound is characterized by its unique structure, which includes a pentynoic acid backbone with a dimethylpropyl dioxy and a methyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- involves several steps. One common method includes the reaction of 4-pentynoic acid with appropriate reagents to introduce the dimethylpropyl dioxy and methyl groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is not widely reported due to its primary use in research. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving larger quantities of reagents and more robust equipment to handle the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Pentynoic acid: Shares a similar pentynoic acid backbone but lacks the dimethylpropyl dioxy and methyl groups.
2-Pentenoic acid, 4-methyl-, methyl ester: Another related compound with a different ester functional group.
Uniqueness
2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propiedades
Número CAS |
143391-08-6 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-methyl-4-(2-methylbutan-2-ylperoxy)pent-2-ynoic acid |
InChI |
InChI=1S/C11H18O4/c1-6-10(2,3)14-15-11(4,5)8-7-9(12)13/h6H2,1-5H3,(H,12,13) |
Clave InChI |
PFIYTYINBXVORP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OOC(C)(C)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)
![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)


![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)

![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)
![2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12556817.png)


